2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a 2-methylbutoxy group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the 2-Methylbutoxy Group: This step can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the 2-methylbutoxy group.
Attachment of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This can be done using Suzuki-Miyaura coupling reactions, where the boronic ester is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting it to more reactive intermediates.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound can be used in catalytic processes, particularly in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with various molecular targets and pathways. For example, in catalytic processes, the boronic ester group can facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can act as catalysts or intermediates in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylbutoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of the boronic ester group.
2-(2-Methylbutoxy)-4-chloropyridine: Similar structure but with a chlorine atom instead of the boronic ester group.
2-(2-Methylbutoxy)-4-iodopyridine: Similar structure but with an iodine atom instead of the boronic ester group.
Uniqueness
The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in 2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique reactivity and stability to the compound. This group can participate in Suzuki-Miyaura coupling reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the bulky nature of the boronic ester group can influence the compound’s steric and electronic properties, differentiating it from other similar compounds.
Properties
CAS No. |
1346707-91-2 |
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Molecular Formula |
C16H26BNO3 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
2-(2-methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H26BNO3/c1-7-12(2)11-19-14-10-13(8-9-18-14)17-20-15(3,4)16(5,6)21-17/h8-10,12H,7,11H2,1-6H3 |
InChI Key |
UNCSJFISKJUAIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(C)CC |
Origin of Product |
United States |
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